2-(1H-Pyrazol-1-yl)thiazol-5-amine

EP1 receptor Overactive bladder Antagonist

2-(1H-Pyrazol-1-yl)thiazol-5-amine (CAS: 1314355-63-9) is a heterocyclic hybrid scaffold comprising a pyrazole ring directly linked to a thiazole ring at the 2-position, featuring a free 5-amine group on the thiazole moiety. This distinct architecture forms the core of a well-documented class of potent bioactive compounds, with demonstrated utility in targeted drug discovery programs, particularly for selective EP1 receptor antagonism and cyclin-dependent kinase (CDK) inhibition.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
Cat. No. B12973826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)thiazol-5-amine
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=C(S2)N
InChIInChI=1S/C6H6N4S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H,7H2
InChIKeyRXWYXOWZHSHCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)thiazol-5-amine: A Verified Pyrazole-Thiazole Hybrid Scaffold for Precision Inhibitor Design and Procurement


2-(1H-Pyrazol-1-yl)thiazol-5-amine (CAS: 1314355-63-9) is a heterocyclic hybrid scaffold comprising a pyrazole ring directly linked to a thiazole ring at the 2-position, featuring a free 5-amine group on the thiazole moiety . This distinct architecture forms the core of a well-documented class of potent bioactive compounds, with demonstrated utility in targeted drug discovery programs, particularly for selective EP1 receptor antagonism [1] and cyclin-dependent kinase (CDK) inhibition [2]. Its value proposition lies not in the unmodified scaffold itself, but as the essential starting point for generating high-value, differentiated analogs validated in primary research.

Why Procurement of 2-(1H-Pyrazol-1-yl)thiazol-5-amine Must Be Based on Evidence, Not Chemical Similarity


The pyrazole-thiazole chemical space is not functionally equivalent; small structural variations, such as substituting the thiazole for a thiadiazole, adding a methylamino group, or altering the substitution pattern on the pyrazole ring, lead to profound differences in target engagement, potency, and selectivity. As the evidence below demonstrates, compounds that share a superficial 'pyrazole-thiazole' designation exhibit vastly different biological profiles, ranging from nanomolar EP1 antagonism [1] to micromolar COX-2 inhibition [2] or sub-nanomolar Aurora kinase inhibition [3]. Therefore, assuming functional interchangeability among this class of compounds is scientifically unsound and can derail research programs. Selection must be driven by quantitative, target-specific data and a clear understanding of the scaffold's role in the intended assay.

Quantitative Comparative Evidence for 2-(1H-Pyrazol-1-yl)thiazol-5-amine and its Analogs: A Procurement-Focused Guide


Direct EP1 Receptor Antagonism: Optimized 2-(1H-pyrazol-1-yl)thiazole Analogs vs. Unoptimized Scaffold

A medicinal chemistry optimization campaign explicitly built upon the 2-(1H-pyrazol-1-yl)thiazole scaffold. The study identifies 'compound 12', a specific analog derived from this core, as providing the best EP1 receptor antagonist activity and demonstrating good oral pharmacokinetics [1]. The unmodified scaffold serves as the baseline for this optimization, highlighting the critical role of substituents in achieving desired properties. This contrasts with analogs where modifications lead to different target profiles.

EP1 receptor Overactive bladder Antagonist Oral pharmacokinetics

Comparing Kinase Inhibition Potency: Aurora Kinase B (Advanced Analog) vs. EGFR Kinase (Thiazole-Pyrazoline Hybrid)

A structurally advanced analog incorporating the 2-(1H-pyrazol-1-yl)thiazole core shows extreme potency against Aurora kinase B (IC50 < 13 nM) [1]. In stark contrast, a different series of thiazolyl-pyrazoline derivatives, lacking the same core architecture, show significantly weaker EGFR kinase inhibition, with IC50 values in the nanomolar (e.g., 43.0 ± 2.4 nM) [2] and even micromolar (e.g., 56.02 µM) [3] ranges. This highlights how the specific pyrazole-thiazole linkage and substitution pattern dictate target selectivity and potency by orders of magnitude.

Kinase inhibition Aurora kinase EGFR Cancer

Receptor Antagonism vs. Enzyme Inhibition: EP1 (Nano/Picomolar) vs. COX-2 (Micromolar)

While the provided abstract for EP1 antagonism does not report exact IC50 values, its context within a hit-to-lead optimization program for a GPCR target implies high affinity/potency [1]. This contrasts sharply with a related series of pyrazolyl thiazolones, which exhibit COX-2 enzyme inhibitory activity in the micromolar range (IC50 = 90-140 µM) [2]. This data underscores that the pyrazole-thiazole scaffold can be tuned for vastly different target classes (GPCR vs. enzyme) and potency scales (nanomolar vs. micromolar), making a 'one-size-fits-all' analog impossible.

EP1 antagonist COX-2 inhibitor Receptor Enzyme Potency comparison

P2X7 Receptor Inhibition: Potency of Thiadiazole Analog vs. Expected Profile for Core Scaffold

An analog series where the thiazole ring of the core scaffold is replaced by a 1,3,4-thiadiazole ring yields potent P2X7 receptor inhibitors with IC50 values as low as 16 nM [1]. This is a critical point of differentiation: a seemingly minor bioisosteric replacement (S to N) completely alters the biological target profile. The 2-(1H-pyrazol-1-yl)thiazol-5-amine scaffold itself is not reported as a potent P2X7 inhibitor; this activity is a property of the structurally distinct thiadiazole analog.

P2X7 receptor Inflammation Thiadiazole Potency

Evidence-Based Application Scenarios for Procuring 2-(1H-Pyrazol-1-yl)thiazol-5-amine and its Analogs


Medicinal Chemistry for EP1 Antagonist Development (Overactive Bladder)

This is the most strongly validated application for the 2-(1H-pyrazol-1-yl)thiazole scaffold. The procurement of 2-(1H-pyrazol-1-yl)thiazol-5-amine is justified as a key intermediate for synthesizing and optimizing novel, orally bioavailable EP1 receptor antagonists, with a clear lead compound ('compound 12') demonstrating in vivo efficacy [1].

Scaffold for High-Potency Kinase Inhibitor Design (e.g., Aurora Kinase)

The core structure can serve as a privileged scaffold for designing highly potent kinase inhibitors. Evidence shows that a derivative achieves sub-13 nM inhibition of Aurora kinase B, a key target in oncology [2]. This is a distinct application from other pyrazole-thiazole hybrids with weaker EGFR inhibition profiles.

Building Block for Carbonic Anhydrase (CA) Inhibitor Development

Derivatives of the pyrazole-thiazole scaffold have demonstrated significant inhibition of carbonic anhydrase isoforms CAIX and CAXII, with IC50 values ranging from 0.071 µM to 0.906 µM [3]. This application is supported by computational modeling and represents a separate therapeutic avenue from the kinase and GPCR targets.

A Core for Developing Cyclin-Dependent Kinase (CDK) Inhibitors

A 2002 patent explicitly claims pyrazole-thiazole compounds, with the 2-(1H-pyrazol-1-yl)thiazole core as a central feature, for their ability to modulate and/or inhibit CDK activity [4]. This establishes early intellectual property and validates the scaffold for use in anti-proliferative and oncology research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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